[4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone
Description
The compound 4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative characterized by a 1,4-benzothiazin-2-yl scaffold substituted with a 3-chloro-4-methylphenyl group at the 4-position and a 2,4-dimethylphenyl methanone moiety at the 2-position. The 1,1-dioxido (sulfone) group enhances electronic stability and influences intermolecular interactions.
Properties
IUPAC Name |
[4-(3-chloro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO3S/c1-15-8-11-19(17(3)12-15)24(27)23-14-26(18-10-9-16(2)20(25)13-18)21-6-4-5-7-22(21)30(23,28)29/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBQDUOTUYLEDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazine core, followed by the introduction of the chloro and methyl substituents. Common reagents used include chlorinating agents and methylating agents under controlled conditions to ensure the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Biology: In biological research, this compound can be used to study the effects of benzothiazine derivatives on various biological pathways and their potential as therapeutic agents.
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The benzothiazine core can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include oxidative stress response, signal transduction, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Benzothiazine Derivatives
Structural Features and Substituent Analysis
The target compound’s structural uniqueness arises from its 3-chloro-4-methylphenyl and 2,4-dimethylphenyl substituents. Below is a comparative analysis with key analogs (Table 1):
Table 1: Structural Comparison of Benzothiazine Derivatives
| Compound Name | Substituents on Benzothiazine (Position 4) | Aryl Methanone Group (Position 2) | Molecular Weight (g/mol)* | Key Features |
|---|---|---|---|---|
| Target Compound: 4-(3-Chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 3-Chloro-4-methylphenyl | 2,4-Dimethylphenyl | ~479.9 | Chloro and methyl groups enhance lipophilicity; sulfone improves stability |
| 4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | 4-Chlorophenyl | Phenyl | ~426.9 | Simpler structure; lacks methyl groups, potentially reducing steric effects |
| (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | 3-Methylphenyl | 4-Ethylphenyl | ~465.9 | Fluorine atom introduces electronegativity; ethyl group increases bulk |
| 2-(3-Benzoyl-4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-2-yl)-1-phenyl-ethanone | 4-Hydroxy, 3-benzoyl | Phenyl-ethanone | ~407.4 | Hydroxy group enables hydrogen bonding; benzoyl may enhance π-π stacking |
*Molecular weights estimated from molecular formulas.
Key Observations:
Substituent Effects: The target compound’s 3-chloro-4-methylphenyl group combines halogenated and alkyl moieties, likely increasing lipophilicity compared to analogs with single substituents (e.g., 4-chlorophenyl in ). This may improve membrane permeability in biological systems.
Electronic Properties :
- Fluorine in increases electronegativity, altering electronic distribution compared to the chloro-methyl group in the target compound.
- The sulfone group (common across all analogs) stabilizes the benzothiazine ring via resonance and dipole interactions .
Functional Group Diversity :
Biological Activity
The compound 4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a benzothiazine core with various substituents that influence its biological activity. The presence of the 3-chloro-4-methylphenyl group and the 2,4-dimethylphenyl group are particularly significant in modulating its interactions with biological targets.
Antimicrobial Properties
Recent studies have indicated that derivatives of benzothiazine compounds exhibit notable antimicrobial activity. For instance, compounds similar to the target molecule have been shown to possess effective inhibition against various bacterial strains. The structure-activity relationship analysis suggests that the introduction of electron-withdrawing groups enhances the antimicrobial efficacy of these compounds.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4a | Staphylococcus aureus | 25.6 µg/mL |
| 4b | Escherichia coli | 30.1 µg/mL |
| 4c | Pseudomonas aeruginosa | 24.3 µg/mL |
These findings underscore the importance of specific substituents in enhancing antimicrobial potency.
Anti-inflammatory Activity
In addition to antimicrobial properties, certain derivatives of benzothiazine have demonstrated anti-inflammatory effects. For example, studies involving molecular docking have revealed that these compounds can effectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes.
| Compound | COX Inhibition IC50 (µM) |
|---|---|
| Compound A | 0.0136 ± 0.0544 |
| Compound B | 0.0335 ± 0.0994 |
This data suggests that modifications to the benzothiazine structure can lead to compounds with enhanced anti-inflammatory properties.
Case Study 1: Synthesis and Evaluation
A study published in PMC explored the synthesis of various benzothiazine derivatives and their biological evaluation. The research highlighted how specific substitutions on the benzene ring significantly impacted both antimicrobial and anti-inflammatory activities. The most potent derivative was identified as having multiple electron-withdrawing groups which improved its inhibitory potential against bacterial growth and inflammation markers .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict binding affinities and interactions of the compound with various biological targets. These studies suggest that the compound binds effectively to active sites of enzymes involved in disease pathways, indicating its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
